molecular formula C23H26N4O4 B10876934 2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B10876934
M. Wt: 422.5 g/mol
InChI Key: PJJJYOGLKRDKHX-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C23H26N4O4. This compound is known for its unique structure, which includes a methoxyphenoxy group, a piperidinylmethyl group, and an indole moiety. It is used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Formation of the Indole Intermediate: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of Intermediates: The methoxyphenoxy and indole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)ethanamine hydrochloride
  • 2-(2-Methoxyphenoxy)acetohydrazide
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its indole moiety, in particular, is known for its significance in medicinal chemistry and drug design.

This detailed article provides a comprehensive overview of 2-(2-METHOXYPHENOXY)-N’~1~-[2-OXO-1-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H26N4O4/c1-30-19-11-5-6-12-20(19)31-15-21(28)24-25-22-17-9-3-4-10-18(17)27(23(22)29)16-26-13-7-2-8-14-26/h3-6,9-12,29H,2,7-8,13-16H2,1H3

InChI Key

PJJJYOGLKRDKHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCC4)O

Origin of Product

United States

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